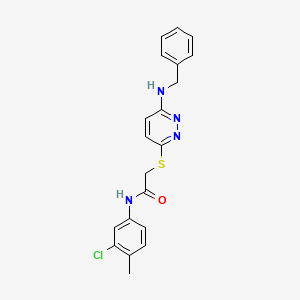
2-((6-(benzylamino)pyridazin-3-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((6-(benzylamino)pyridazin-3-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Specific Scientific Field
Microbiology and Infectious Diseases
Summary
The compound exhibits antimicrobial properties, making it relevant for combating bacterial, fungal, or viral infections. Researchers investigate its effectiveness against specific pathogens and explore potential mechanisms of action.
Experimental Procedures
Laboratory studies involve testing the compound against various microorganisms, including bacteria (gram-positive and gram-negative), fungi, and viruses. Researchers culture the microorganisms and expose them to different concentrations of the compound. They measure growth inhibition, minimum inhibitory concentration (MIC), and other relevant parameters.
Results
Quantitative data reveal the compound’s potency against specific pathogens. For instance, it may exhibit strong antibacterial activity against drug-resistant strains or demonstrate antiviral effects by inhibiting viral replication. Statistical analyses compare its efficacy to existing antimicrobial agents .
Anticancer Potential
Specific Scientific Field
Oncology and Cancer Research
Summary
Researchers explore the compound’s ability to inhibit cancer cell growth, induce apoptosis (programmed cell death), or interfere with tumor progression. It may target specific signaling pathways or receptors involved in cancer development.
Experimental Procedures
In vitro studies involve exposing cancer cell lines (e.g., breast, lung, colon) to varying concentrations of the compound. Researchers assess cell viability, proliferation, and apoptosis. Animal models (e.g., xenografts) help evaluate its effects on tumor growth and metastasis.
Results
Quantitative data reveal the compound’s impact on cancer cells. It may reduce tumor size, inhibit angiogenesis (blood vessel formation), or enhance chemotherapy sensitivity. Statistical analyses validate its anticancer potential .
Antiplatelet Activity
Specific Scientific Field
Cardiovascular Research
Summary
The compound’s antiplatelet effects are relevant for preventing blood clot formation. Researchers investigate its impact on platelet aggregation, clotting factors, and vascular health.
Experimental Procedures
In vitro assays measure platelet aggregation in response to the compound. Animal models (e.g., mice, rabbits) assess its effects on thrombus formation. Researchers analyze platelet function and bleeding time.
Results
Quantitative data demonstrate the compound’s ability to inhibit platelet aggregation, potentially reducing the risk of thrombotic events. Statistical analyses validate its antiplatelet activity .
Anti-Inflammatory Properties
Specific Scientific Field
Immunology and Inflammation Research
Summary
The compound’s anti-inflammatory effects make it relevant for conditions like arthritis, inflammatory bowel disease, or autoimmune disorders. Researchers explore its impact on cytokines, immune cells, and tissue inflammation.
Experimental Procedures
In vitro studies assess cytokine production (e.g., TNF-α, IL-6) in immune cells treated with the compound. Animal models (e.g., mice with induced inflammation) evaluate tissue inflammation and immune responses.
Results
Quantitative data reveal reduced inflammation markers and improved tissue health. Statistical analyses confirm its anti-inflammatory potential .
Antidiabetic Activity
Specific Scientific Field
Endocrinology and Diabetes Research
Summary
Researchers investigate whether the compound affects glucose metabolism, insulin sensitivity, or pancreatic function. It may modulate key enzymes or receptors involved in diabetes management.
Experimental Procedures
Animal models (e.g., diabetic rats) receive the compound orally or intravenously. Researchers measure blood glucose levels, insulin secretion, and glycemic control.
Results
Quantitative data demonstrate improved glucose regulation or insulin sensitivity. Statistical analyses validate its antidiabetic effects .
Antihypertensive Effects
Specific Scientific Field
Cardiovascular Physiology
Summary
The compound’s impact on blood pressure regulation is relevant for hypertension management. Researchers explore its effects on vascular tone, renin-angiotensin system, or endothelial function.
Experimental Procedures
Animal models (e.g., hypertensive rats) receive the compound, and blood pressure is monitored. Researchers assess vascular relaxation, nitric oxide production, and renin activity.
Results
Quantitative data reveal reduced blood pressure or improved vascular function. Statistical analyses confirm its antihypertensive potential .
Eigenschaften
IUPAC Name |
2-[6-(benzylamino)pyridazin-3-yl]sulfanyl-N-(3-chloro-4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4OS/c1-14-7-8-16(11-17(14)21)23-19(26)13-27-20-10-9-18(24-25-20)22-12-15-5-3-2-4-6-15/h2-11H,12-13H2,1H3,(H,22,24)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLXVUKURJWZGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C=C2)NCC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(benzylamino)pyridazin-3-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[(4-methylphenyl)acetyl]-3-(piperidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]propanamide](/img/structure/B2721575.png)
![3-Chloro-2-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyridine](/img/structure/B2721576.png)
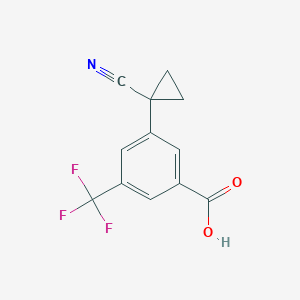
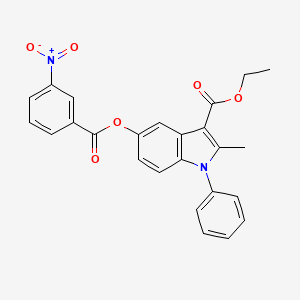
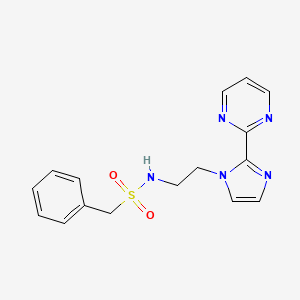
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2721584.png)
![(4-chlorophenyl)[3-(methylamino)-4-nitro-1H-pyrazol-1-yl]methanone](/img/structure/B2721585.png)
![4-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B2721586.png)
![6-[[4-(2,5-dimethylphenyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2721587.png)
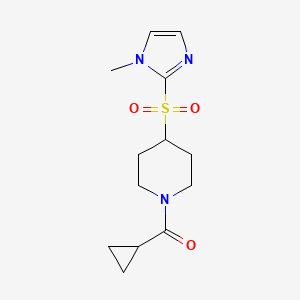
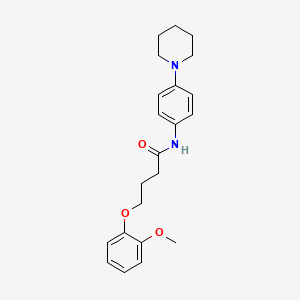
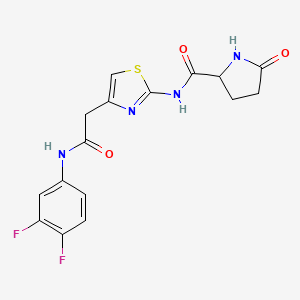
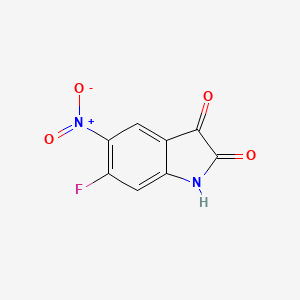
![2-[(2,5-dichlorophenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2721597.png)